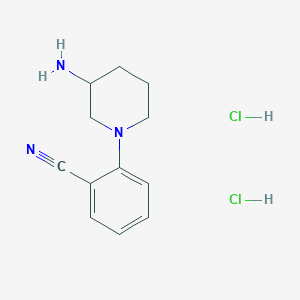
GNF-Pf-3829
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a naphthalene core, and an acetamide group, making it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Target of Action
The primary target of GNF-Pf-3829 is PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is believed to play roles in mitochondrial transport as well as drug resistance .
Mode of Action
This compound interacts with PfMFR3, leading to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action . The exact nature of this interaction and the resulting changes within the cell are still under investigation.
Biochemical Pathways
It is known that the compound interferes with the function of pfmfr3, which is involved in mitochondrial transport . This disruption could potentially affect various metabolic processes within the parasite.
Pharmacokinetics
It is known that the compound has unfavorable physicochemical properties that may limit its oral bioavailability .
Result of Action
The action of this compound results in the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the compound’s interaction with PfMFR3, which leads to a disruption in the parasite’s mitochondrial function .
Biochemische Analyse
Biochemical Properties
The biochemical properties of GNF-Pf-3829 are largely tied to its interactions with various biomolecules. It has been found to interact with the enzyme dihydroorotate dehydrogenase (DHOdehase) in Plasmodium falciparum . The interaction with this enzyme is crucial as it plays a significant role in the pyrimidine biosynthesis pathway . The inhibition of this enzyme by this compound can disrupt the parasite’s ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis .
Cellular Effects
The cellular effects of this compound are primarily observed in its action against Plasmodium falciparum. The compound has been found to be effective in killing both blood and sexual-stage parasites in the low nanomolar to low micromolar range . This suggests that this compound can influence cell function by disrupting critical biological processes in the parasite, such as DNA and RNA synthesis, through its interaction with DHOdehase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DHOdehase in Plasmodium falciparum . This interaction leads to the inhibition of the enzyme, disrupting the pyrimidine biosynthesis pathway . This disruption can lead to a deficiency in the production of pyrimidines, which are essential components of nucleic acids. As a result, the parasite’s ability to synthesize DNA and RNA is compromised, leading to its death .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway through its interaction with DHOdehase . By inhibiting this enzyme, this compound disrupts the pathway, leading to a deficiency in the production of pyrimidines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with morpholine under basic conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(piperidin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
- **N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(pyrrolidin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
Uniqueness
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-16(2)20-10-9-19(15-17(20)3)28(18(4)29)24-23(27-11-13-32-14-12-27)25(30)21-7-5-6-8-22(21)26(24)31/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKPEOTWJXPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4)C(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
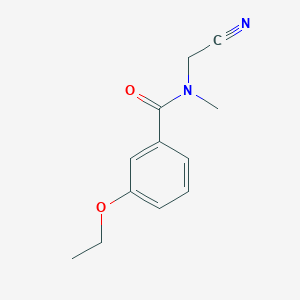
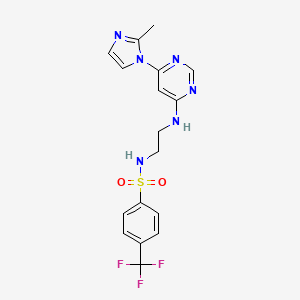
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2478523.png)
![ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)
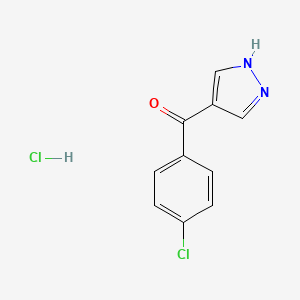
![1-(3-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2478526.png)
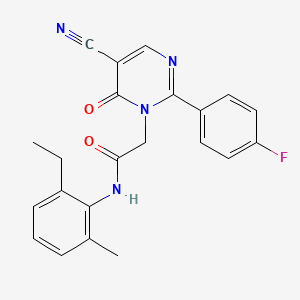

![4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)
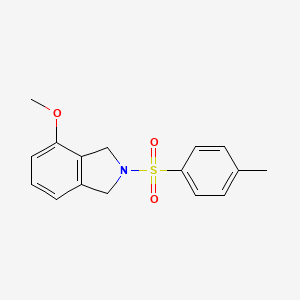

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)

